3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene
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Overview
Description
3-[2-(4-Methylphenyl)ethenyl]bicyclo[420]octa-1,3,5-triene is a complex organic compound that features a bicyclic structure with a vinyl group and a methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene can be achieved through a multi-step process. One common method involves the reaction of (2-bromovinyl)benzene with benzocyclobutene in the presence of dichlorodimethylsilane and magnesium in tetrahydrofuran (THF) at 25–30°C . This reaction sequence includes the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
The use of rhodium (I) complexes as catalysts in one-pot procedures starting from terminal aryl alkynes has been reported . This method involves a sequence of catalytic steps that efficiently produce the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The vinyl and methylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the creation of photo and thermopolymerizable composites.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to participate in various chemical reactions, which can lead to the formation of active intermediates. These intermediates can then interact with other molecules, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: Shares a similar bicyclic structure but lacks the vinyl and methylphenyl groups.
4-Vinylbenzocyclobutene: Contains a vinyl group but differs in the positioning of substituents.
Bicyclo[4.2.0]octa-1,5,7-trienes: Similar bicyclic structure with different substituents.
Uniqueness
3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene is unique due to its specific combination of a vinyl group and a methylphenyl substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
CAS No. |
112903-09-0 |
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Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-[2-(4-methylphenyl)ethenyl]bicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C17H16/c1-13-2-4-14(5-3-13)6-7-15-8-9-16-10-11-17(16)12-15/h2-9,12H,10-11H2,1H3 |
InChI Key |
MRUZLLQCXSUJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC3=C(CC3)C=C2 |
Origin of Product |
United States |
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